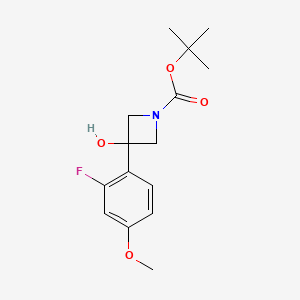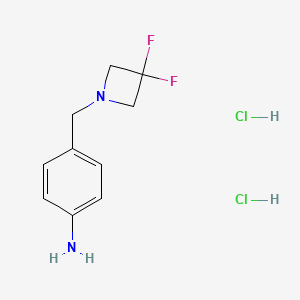
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H13F2N2·2HCl It is known for its unique structure, which includes a difluoroazetidine ring attached to a benzene ring via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 3,3-difluoroalkylamine.
Attachment of the Benzene Ring: The azetidine ring is then attached to a benzene ring via a methyl group through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
- 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
Uniqueness
4-((3,3-Difluoroazetidin-1-yl)methyl)aniline dihydrochloride is unique due to its specific structure, which includes a difluoroazetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C10H14Cl2F2N2 |
|---|---|
Molecular Weight |
271.13 g/mol |
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8;;/h1-4H,5-7,13H2;2*1H |
InChI Key |
WZVZYVFYDXQFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


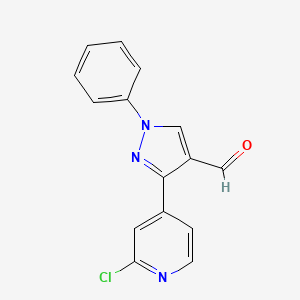
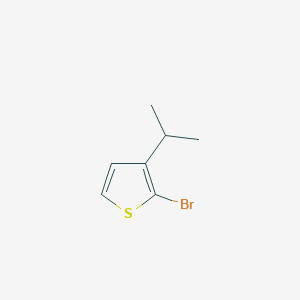



![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
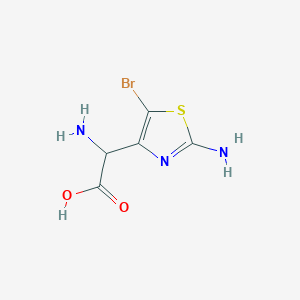
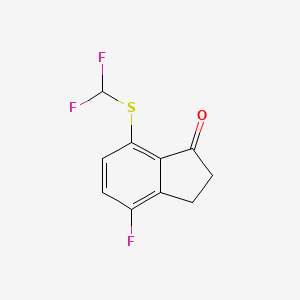
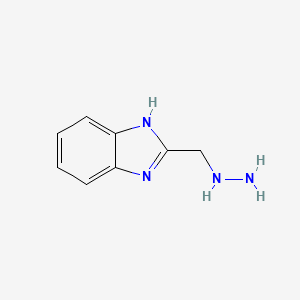
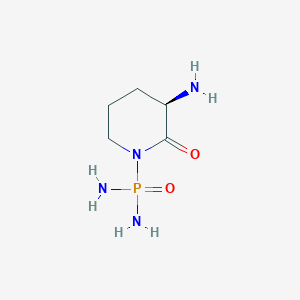
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
